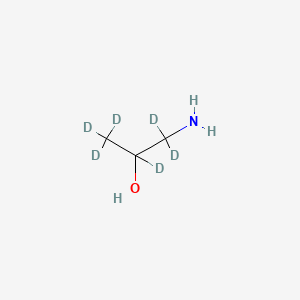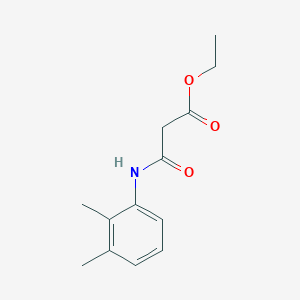
Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester is an organic compound with a complex structure that includes a carbamate group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester typically involves the reaction of 2,3-dimethylphenyl isocyanate with ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of a carbamate linkage between the isocyanate and the acetoacetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential use as a pharmaceutical agent.
Comparison with Similar Compounds
- (2,4-Dimethylphenyl)carbamoylacetic acid ethyl ester
- (3,4-Dimethylphenyl)carbamoylacetic acid ethyl ester
- (2,3-Dimethylphenyl)carbamoylpropionic acid ethyl ester
Comparison: While these compounds share structural similarities, (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
104330-55-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,14,15) |
InChI Key |
OKFWGFFGHUJULP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


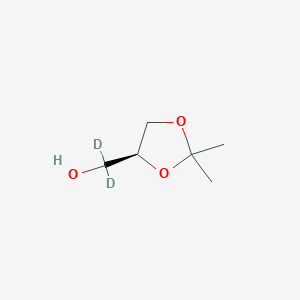

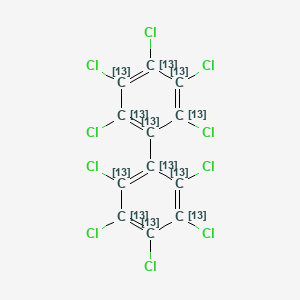
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
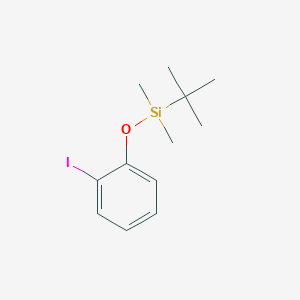
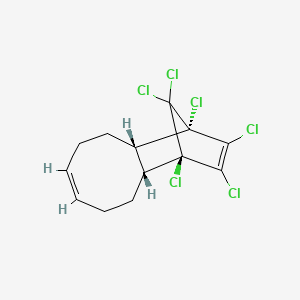
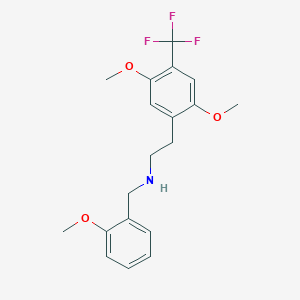
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
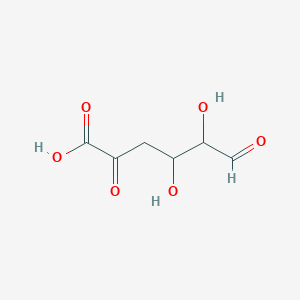
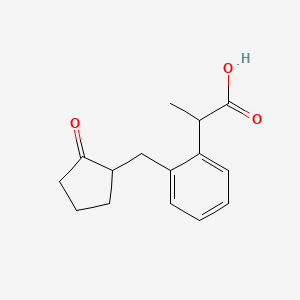
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
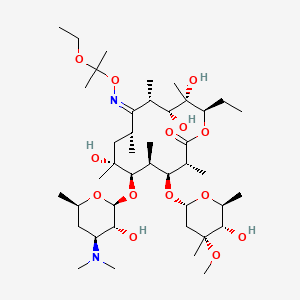
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
